2H-Chromene-3-carboxylic nicotinic anhydride
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Overview
Description
2H-Chromene-3-carboxylic nicotinic anhydride is a compound that belongs to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their presence in various natural products, pharmaceutical agents, and biologically relevant molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Chromene-3-carboxylic nicotinic anhydride typically involves cyclization reactions and late-stage functionalization of the parent 2H-chromenes. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . Another method is the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2H-Chromene-3-carboxylic nicotinic anhydride undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2H-Chromene-3-carboxylic nicotinic anhydride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2H-Chromene-3-carboxylic nicotinic anhydride involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . It may also interact with enzymes and receptors involved in various biological processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Flavonoids: These compounds also contain a chromene moiety and are known for their antioxidant and anti-inflammatory properties.
Chalcones: These compounds are structurally related to chromenes and are known for their diverse biological activities.
Uniqueness
2H-Chromene-3-carboxylic nicotinic anhydride is unique due to its specific combination of a chromene core with a nicotinic anhydride moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C16H11NO4 |
---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
2H-chromene-3-carbonyl pyridine-3-carboxylate |
InChI |
InChI=1S/C16H11NO4/c18-15(12-5-3-7-17-9-12)21-16(19)13-8-11-4-1-2-6-14(11)20-10-13/h1-9H,10H2 |
InChI Key |
NYLZUWLWUUTTQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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